5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLKKTAJTAONRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a methodology, but also the underlying scientific principles and practical insights for successful execution.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[2] The specific compound, 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, serves as a versatile building block, enabling the introduction of the 5-(4-chlorophenyl)isoxazole moiety into larger, more complex molecular architectures. The presence of the reactive carbonyl chloride group facilitates a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents.[1]

This guide will delineate a robust three-stage synthetic route, commencing with readily available starting materials and culminating in the target acyl chloride. Each stage will be discussed in detail, emphasizing the rationale behind the chosen reagents and reaction conditions, and providing a clear, step-by-step protocol.

The Synthetic Pathway: A Three-Stage Approach

The synthesis of 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride is most effectively achieved through a convergent strategy. The core of this approach lies in the initial construction of the isoxazole ring via a [3+2] cycloaddition reaction, followed by functional group manipulations to yield the final product.

The overall synthetic workflow can be visualized as follows:

Sources

physicochemical properties of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride, a reactive chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, structural features, and core physicochemical properties. A central focus is placed on its synthesis from the corresponding carboxylic acid, including a detailed, field-tested experimental protocol and a mechanistic exploration. Furthermore, this guide covers essential analytical characterization techniques, inherent chemical reactivity, and critical safety and handling protocols required for its use in a laboratory setting. This paper is designed to serve as an authoritative resource for researchers utilizing this versatile building block in the development of novel molecular entities.

Chemical Identity and Structure

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a derivative of isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The presence of the highly reactive acyl chloride group at the 3-position and the 4-chlorophenyl moiety at the 5-position makes it a valuable precursor for creating a diverse range of amide and ester derivatives.

-

IUPAC Name: 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride

-

CAS Number: 50872-45-2[1]

-

Molecular Formula: C₁₀H₅Cl₂NO₂

-

Molecular Weight: 242.06 g/mol

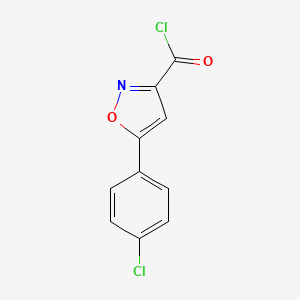

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Structure of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride.

Physicochemical Properties

Quantitative data for 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is not extensively published. The properties listed below are based on data from its precursor, related compounds, and the known chemical behavior of acyl chlorides.

| Property | Value / Observation | Rationale & References |

| Physical State | Expected to be a solid at room temperature. | The precursor carboxylic acid is a solid with a high melting point. Related acyl chlorides are also solids.[2][3] |

| Melting Point | No data available. | The precursor, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, melts at 200 °C with decomposition. |

| Boiling Point | No data available. | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., THF, toluene, DCM). | Acyl chlorides are inherently reactive towards nucleophilic solvents.[4] Synthesis is typically performed in solvents like toluene or THF.[5] |

| Stability | Moisture-sensitive; reacts with water to hydrolyze back to the carboxylic acid. Air-sensitive. | This is a characteristic property of acyl chlorides.[4][6] The reaction with atmospheric moisture produces corrosive HCl gas.[4] |

| Appearance | Cream-colored solid (for a related compound). | Based on the appearance of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2] |

Synthesis and Mechanism

The most direct and common method for preparing 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is through the chlorination of its parent carboxylic acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 33282-22-3).[7] Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being one of the most effective and widely used.[8][9]

The overall transformation is as follows:

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

General Reaction Mechanism with Thionyl Chloride

The conversion involves a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is transformed into a better leaving group.

-

Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

-

Intermediate Formation: A chloride ion is eliminated, and a proton is transferred, forming a highly reactive chlorosulfite intermediate.

-

Nucleophilic Attack: The previously eliminated chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Product Formation: The carbonyl double bond reforms, leading to the departure of the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product.[8]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and must be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.

Objective: To synthesize 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride from 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.

Materials:

-

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic amount of N,N-Dimethylformamide (DMF) (optional)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask: To the flask, add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) and anhydrous toluene (or DCM) to create a slurry.

-

Addition of Reagent: Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete (the mixture often becomes a clear solution), allow the flask to cool to room temperature.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent reactions.[10] If necessary, further purification can be achieved by vacuum distillation or recrystallization from a non-protic solvent.

-

Storage: Store the final product in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.[6]

Analytical Characterization

Confirming the identity and purity of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is critical. The following analytical techniques are standard.

-

Infrared (IR) Spectroscopy: The most telling analysis. The spectrum should show a strong, characteristic absorbance for the acyl chloride C=O stretch in the range of 1780-1815 cm⁻¹. This is a significant shift from the C=O stretch of the starting carboxylic acid (~1700-1725 cm⁻¹) and the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the aromatic protons on the chlorophenyl ring and the single proton on the isoxazole ring. The chemical shifts will be slightly different from the starting material due to the change in the electronic environment.

-

¹³C NMR: Will display characteristic peaks for the carbons of the aromatic and heterocyclic rings, with a distinct signal for the carbonyl carbon.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and isotopic peaks corresponding to the presence of two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final product, often used in quality control for synthetic intermediates.[5][11]

Reactivity and Applications

The synthetic utility of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon. It is an excellent acylating agent.

-

Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles to form stable derivatives.

-

Amines (R-NH₂): Forms N-substituted amides.

-

Alcohols (R-OH): Forms esters.

-

Water (H₂O): Hydrolyzes to the parent carboxylic acid.

-

-

Applications in Drug Discovery: Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[12][13] This acyl chloride serves as a key intermediate for synthesizing libraries of isoxazole derivatives (amides and esters) for screening as potential therapeutic agents. For instance, related isoxazole carbonyl chlorides are crucial in the synthesis of isoxazolyl penicillin antibiotics.[2]

Caption: Reactivity profile of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride.

Safety and Handling

This compound is hazardous and must be handled with extreme care.

-

Primary Hazards:

-

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[14]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are required.

-

-

Handling and Storage:

-

Always handle inside a certified chemical fume hood to avoid inhalation of vapors and gases.[4]

-

Ensure an eyewash station and safety shower are readily accessible.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

-

-

Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.[4]

References

- BLDpharm. 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyh5B-U-mr9dJk-YHam1uxiIqbwgu0A72Vz8t2E0J9VfTjlimmkT-YQr9dSdKEpRwkptzlCihc3txwDfgvzNx9ExplW3NDZe7C4EfB4TG9B-PPTYdWwdl0PBKgZjqcGZPWT-ZoxbA4jnJWPw==]

- Sigma-Aldrich. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653549]

- PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96590]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/sigma/c2759]

- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sds/02122/L09870]

- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://www.thermofisher.

- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzA8ydQ_Cv631Ck6qvMBBv792WIHFvpmFUDtHATdnlMpR9BR6E5l8nFwJ2MOVq8ebqqrt1h5YGeVkWSyW77kSGgBhusHN5EMJIiYS0lKf3DVidvrCnNxOOgOVGHS2nahCPis9VK5hGnZ6gf_NFMcBsPjhalGXsTRVBzkqJuUTY4DxHVvtvgcoCFcGDRFBAsrQ_LZT69j0Xfxfq9NP4nQ==]

- National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270633/]

- Reagentia. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYZ2t9-FoiQwxAxqO-7rdfx4SebnOl6JyquYXw7r_96o8JofeIgVEDyY8Jmt-kvG6AKCyAl3o4AKlu3fYbMUGliroYGS5RMOjJQVgt7_TNei2mRzW96iIWKfhIfvPNLMLWTiMCu3CVQt05Ai-pFlm8458qqjwdL8uBxmV0brZd-5j7aa-1Uf7qqXX6MQ2oFMNFFrAb9xobIq-h-WoGS8Ct]

- Thermo Fisher Scientific. Safety Data Sheet (2025-09-22). [URL: https://www.thermofisher.

- U.S. Environmental Protection Agency. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- - Substance Details. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID60865238]

- PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78212]

- Angene Chemical. Safety Data Sheet (2024-11-01). [URL: https://www.angene.com/cas/27025-74-7]

- Echemi. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [URL: https://www.echemi.com/products/3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl-chloride.html]

- ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [URL: https://www.researchgate.

- Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0291]

- Scienze. Analytical chemistry of carbonyl compounds in indoor air. [URL: https://www.scienze.org.cn/article/2022/1029-7388_2022_1_1_1.html]

- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.07%3A_Reactions_of_Carboxylic_Acids/20.7A_Conversion_of_carboxylic_acids_to_acid_chlorides]

- ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. [URL: https://www.researchgate.net/post/How_to_achieve_chlorination_of_carboxylic_acid_to_convert_into_acid_chloride]

- Sigma-Aldrich. 5-(4-Chlorophenyl)isoxazole AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/7064-32-6]

- Santa Cruz Biotechnology. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid ≥97% (HPLC) - Data Sheet. [URL: https://www.scbt.com/p/5-4-chlorophenyl-isoxazole-3-carboxylic-acid-33282-22-3]

- ChemicalBook. 5-(4-chlorophenyl)isoxazole-3-carboxylic acid(338982-11-9) 1 h nmr. [URL: https://www.chemicalbook.com/spectrum/338982-11-9_1HNMR.htm]

- ChemicalBook. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID synthesis. [URL: https://www.chemicalbook.com/synthesis/33282-22-3.html]

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. [URL: https://patents.google.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides. [URL: https://www.chemguide.co.uk/organicprops/acids/pcl5.html]

- Santa Cruz Biotechnology. 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. [URL: https://www.scbt.com/p/5-amino-3-4-chlorophenyl-isoxazole-4-carbonitrile-98949-16-7]

- PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11011571]

- MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [URL: https://www.mdpi.com/1420-3049/27/17/5661]

Sources

- 1. 50872-45-2|5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. usbio.net [usbio.net]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. mdpi.com [mdpi.com]

- 14. angenechemical.com [angenechemical.com]

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride CAS number

An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride, a key intermediate in synthetic organic chemistry and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a versatile building block for novel therapeutic agents. Emphasis is placed on the rationale behind experimental procedures and critical safety protocols required for handling this reactive compound.

Compound Identification and Physicochemical Properties

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a reactive acyl chloride derivative. Its utility stems from the isoxazole core, a privileged scaffold in medicinal chemistry, combined with the reactive carbonyl chloride group, which allows for facile derivatization.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| Chemical Name | 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride | |

| CAS Number | 50872-45-2 | [1] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | |

| Molecular Weight | 242.06 g/mol | |

| Appearance | (Typically) Off-white to yellow solid | |

| Precursor CAS | 33282-22-3 (5-(4-Chlorophenyl)isoxazole-3-carboxylic acid) | [2][3] |

The precursor, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, is a solid with a melting point of approximately 200 °C (with decomposition)[2]. The final carbonyl chloride is significantly more reactive and moisture-sensitive.

Synthesis and Reaction Mechanism

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is typically a two-stage process. First, the isoxazole ring is constructed to form the stable carboxylic acid precursor. Second, the carboxylic acid is converted to the highly reactive acyl chloride.

Stage 1: Formation of the Isoxazole Carboxylic Acid Precursor

The isoxazole ring system is a foundational heterocyclic structure. Its synthesis can be achieved through various methods, most commonly via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4][5] For the specific precursor, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, a common route involves the cyclocondensation of a β-ketoester with hydroxylamine. This method provides a reliable pathway to the stable isoxazole core, which is noted for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

Stage 2: Conversion to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxyl group, making it an excellent electrophile for subsequent nucleophilic acyl substitution reactions.[8] While several reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used, thionyl chloride (SOCl₂) is often the reagent of choice for this transformation.[9][10]

Causality of Reagent Choice: The primary advantage of using thionyl chloride is the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[9][11] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion in accordance with Le Châtelier's principle. This leaves the desired acyl chloride with minimal contamination, which can often be purified by simple fractional distillation or recrystallization.[9]

Reaction Mechanism with Thionyl Chloride

The mechanism proceeds through a highly reactive intermediate, ensuring efficient conversion.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[11][12]

-

Intermediate Formation: This forms a protonated chlorosulfite intermediate. A chloride ion is expelled from the sulfur atom and subsequently acts as a base to deprotonate the hydroxyl group, releasing HCl gas.

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide (SO₂) gas and another chloride ion.

Applications in Research and Drug Development

The isoxazole ring is a bioisostere for various functional groups, which allows it to modulate pharmacokinetic and pharmacodynamic properties favorably.[7] Isoxazole-containing compounds have demonstrated a vast array of biological activities and are present in several marketed drugs.[5][7]

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a valuable building block for several reasons:

-

Privileged Scaffold: The 5-arylisoxazole core is a well-established pharmacophore.[13] Derivatives have been investigated as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[6][7][14]

-

Reactive Handle: The acyl chloride group is a highly versatile functional group that readily reacts with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Properties: The 4-chlorophenyl substituent can engage in various interactions within a biological target and often enhances metabolic stability and binding affinity. The chlorophenyl group is a feature in many biologically active molecules.[15][16]

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes the conversion of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid to the target acyl chloride. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment:

-

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical to exclude atmospheric moisture, which would hydrolyze both the thionyl chloride and the acyl chloride product.[17]

-

Charging the Flask: To the flask, add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. It can be used as both the reagent and the solvent, or an anhydrous solvent can be added.[10] The addition should be done carefully at room temperature or in an ice bath if the reaction is expected to be highly exothermic.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial that the vacuum pump is protected from the corrosive vapors.

-

Purification: The resulting crude 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) or by vacuum distillation if thermally stable.

Safety, Handling, and Storage

Acyl chlorides are hazardous materials and require strict safety protocols.[17][18]

Table 2: Hazard Profile and Safety Recommendations

| Hazard | Description & Rationale | Mitigation Strategy |

| Corrosivity | Acyl chlorides are corrosive to skin, eyes, and the respiratory tract.[17][19] Upon contact with moisture (e.g., in tissues), they hydrolyze to form hydrochloric acid (HCl), causing severe chemical burns. | PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[17][20] Engineering Controls: Always handle in a chemical fume hood to prevent inhalation of corrosive vapors.[17] |

| Reactivity with Water | Reacts violently with water, alcohols, and other protic nucleophiles, releasing large amounts of corrosive and toxic HCl gas.[19][21] This reaction is highly exothermic and can cause pressure buildup in sealed containers. | Handling: Use only anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Never add water directly to the compound.[19] Spill Control: In case of a spill, do not use water. Neutralize with a dry, inert absorbent material like sand or sodium bicarbonate. |

| Storage | Prone to degradation by atmospheric moisture. | Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials like bases, alcohols, and moisture.[17][20] |

| Inhalation Toxicity | Vapors are highly irritating to the respiratory system, causing coughing, shortness of breath, and potential lung damage.[19] | Ventilation: Work in a well-ventilated fume hood. If exposure is possible, use an appropriate respirator with an acid gas cartridge.[21] |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[18][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18][19]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

Conclusion

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride, with CAS number 50872-45-2, is a pivotal synthetic intermediate for drug discovery and development. Its preparation from the corresponding carboxylic acid via chlorination with thionyl chloride is an efficient and well-established method. The compound's value lies in the combination of a biologically active isoxazole scaffold and a reactive acyl chloride handle, enabling the synthesis of diverse molecular architectures. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols during handling and storage. This guide serves as a foundational resource for researchers leveraging this potent building block in their scientific endeavors.

References

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Acid to Acid Chloride - Common Conditions. organic-reaction.com. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. millipore.com. [Link]

-

5-(4-Chlorophenyl)isoxazole. Chem-Impex. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. inchem.org. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Cannabinoid Drug Discovery. [Link]

-

5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg). Reagentia. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (NIH). [Link]

-

A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. scielo.br. [Link]

-

4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

Sources

- 1. 50872-45-2|5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. 5-(4-氯苯基)异噁唑-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. ajrconline.org [ajrconline.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | MDPI [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. download.basf.com [download.basf.com]

- 19. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride: Starting Materials and Core Methodologies

Introduction

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The inherent reactivity of the acyl chloride function, combined with the specific pharmacophoric properties of the 5-(4-chlorophenyl)isoxazole moiety, makes it a highly sought-after precursor in drug discovery.[1][2] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing the key precursor, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, and its subsequent conversion to the target carbonyl chloride. We will delve into two field-proven strategies for constructing the isoxazole core: the 1,3-dipolar cycloaddition pathway and the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The causality behind the selection of starting materials and reaction conditions will be explained to provide researchers with actionable, field-proven insights.

Part 1: Synthesis of the Core Intermediate: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

The synthesis of the target acyl chloride hinges on the efficient preparation of its corresponding carboxylic acid. Two robust and widely adopted methodologies for constructing the isoxazole ring are detailed below.

Route A: 1,3-Dipolar Cycloaddition of a Nitrile Oxide

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for forming five-membered heterocycles like isoxazoles.[5][6][7] This pathway involves the reaction of a nitrile oxide, generated in situ, with a dipolarophile—in this case, an alkyne or a precursor thereof.

The overall transformation for this route is as follows:

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

1. Selection and Preparation of Starting Materials:

-

Nitrile Oxide Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. This compound is a stable, commercially available solid that serves as an excellent precursor to the reactive ethoxycarbonylformonitrile oxide.[8][9] The presence of the electron-withdrawing ester group and the chlorine atom facilitates the elimination of HCl to generate the nitrile oxide dipole under mild basic conditions.[10]

-

Dipolarophile: 4-Chlorostyrene. 4-Chlorostyrene is a readily available liquid that provides the 4-chlorophenyl moiety at the desired 5-position of the isoxazole ring.[11][12][13] It can be synthesized via several methods, including the Wittig reaction from 4-chlorobenzaldehyde or the dehydration of 1-(4-chlorophenyl)ethanol.[11][14][15]

2. Experimental Protocol: Cycloaddition and Ring Formation

The reaction is typically a one-pot process where the nitrile oxide is generated slowly in the presence of the dipolarophile to minimize its dimerization.

Step-by-Step Methodology:

-

Dissolve 4-chlorostyrene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents).

-

Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, dropwise to the stirred solution at room temperature. The base neutralizes the HCl formed during the in situ generation of the nitrile oxide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the intermediate Δ²-isoxazoline.

-

The crude isoxazoline is then oxidized (e.g., using a mild oxidant like N-bromosuccinimide followed by base-induced elimination) and the ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to afford 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.[7]

Route B: Condensation of a β-Ketoester with Hydroxylamine

This classical and highly reliable method involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine.[16][17][18] The regioselectivity of the cyclization is a key consideration, but with the chosen precursors, the desired 3,5-disubstituted isoxazole is reliably formed.

The synthetic logic for this route is illustrated below:

Caption: Workflow for β-Ketoester Condensation Synthesis.

1. Selection and Preparation of Starting Materials:

-

β-Ketoester Synthon: Ethyl 4-chloroacetoacetate. This compound serves as the three-carbon backbone for the isoxazole ring.[19][20] It is commercially available and can be synthesized by the chlorination of diketene followed by reaction with ethanol.[20][21]

-

Acylating Agent: 4-Chlorobenzoyl Chloride. This provides the 4-chlorophenyl group. It is a standard, widely available acylating agent.

-

Cyclizing Agent: Hydroxylamine Hydrochloride. This reagent provides the nitrogen and oxygen atoms for the isoxazole ring.[16][17] It is a stable salt that releases free hydroxylamine under basic or neutral conditions.

2. Experimental Protocol: Acylation, Cyclization, and Hydrolysis

This pathway involves two distinct operational stages: the formation of the 1,3-dicarbonyl intermediate, followed by its cyclization.

Step-by-Step Methodology:

-

Formation of the 1,3-Dicarbonyl Intermediate:

-

Prepare a solution of a strong base, such as sodium ethoxide or sodium hydride, in a dry, aprotic solvent like THF or ethanol.

-

Cool the solution in an ice bath and slowly add ethyl 4-chloroacetoacetate (1.0 equivalent) to form the enolate.

-

Add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until acylation is complete (monitored by TLC).

-

Quench the reaction carefully with a weak acid and perform an aqueous workup to isolate the crude ethyl 2-(4-chlorobenzoyl)-4-chloro-3-oxobutanoate.

-

-

Cyclization and Hydrolysis:

-

Dissolve the crude 1,3-dicarbonyl intermediate in a solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate to buffer the reaction medium.[3]

-

Reflux the mixture for several hours until the cyclization is complete.[3]

-

Pour the reaction mixture into ice water to precipitate the crude ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

-

Hydrolyze the resulting ester directly by adding aqueous sodium hydroxide and heating to reflux.

-

After cooling, acidify the mixture with HCl to precipitate the final product, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, which can be purified by recrystallization.

-

Part 2: Conversion to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) being the most common and efficient reagent for this purpose.[22][23][24][25]

Causality of Reagent Choice: Thionyl chloride is preferred because its reaction with the carboxylic acid produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[23][25][26] This simplifies the purification process, as the excess reagent and byproducts can be easily removed by distillation or evaporation, often leaving a product of sufficient purity for subsequent steps.

Caption: Final chlorination step to the target acyl chloride.

Experimental Protocol: Acyl Chloride Formation

Step-by-Step Methodology:

-

To a flask containing 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 equivalent), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents), which can also serve as the solvent.[24]

-

Optionally, a high-boiling inert solvent like toluene or dichloromethane can be used.[27][28]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.

-

Fit the flask with a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product may be co-evaporated with an inert solvent like toluene.

-

The resulting solid or oil is the desired 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, which is often used in the next step without further purification due to its moisture sensitivity.

Quantitative Data Summary

| Step | Reagents | Key Conditions | Typical Yield | Reference |

| Route A: Acid Synthesis | 4-Chlorostyrene, Ethyl 2-chloro-2-(hydroxyimino)acetate, NaHCO₃ | THF, Room Temp | Good to Excellent | [7], |

| Route B: Acid Synthesis | Ethyl 4-chloroacetoacetate, 4-Chlorobenzoyl Chloride, NH₂OH·HCl | Two steps: Acylation then Cyclization/Hydrolysis | Good | [3],[4] |

| Final Chlorination | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, SOCl₂, cat. DMF | Reflux (70-80 °C) | High to Quantitative | [24],[27] |

Conclusion

The synthesis of 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride is reliably achieved through a two-stage process: formation of the isoxazole carboxylic acid intermediate, followed by chlorination. Researchers can choose between two primary strategies for the core synthesis based on starting material availability and laboratory preference. The 1,3-dipolar cycloaddition offers a convergent approach, while the hydroxylamine condensation with a β-ketoester represents a more classical, linear synthesis. Both routes utilize readily accessible starting materials. The final conversion to the acyl chloride is a standard, high-yielding procedure using thionyl chloride, providing a direct path to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this key molecular building block.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link] [Accessed January 17, 2026].

-

PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link] [Accessed January 17, 2026].

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link] [Accessed January 17, 2026].

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available at: [Link] [Accessed January 17, 2026].

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available at: [Link] [Accessed January 17, 2026].

-

FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available at: [Link] [Accessed January 17, 2026].

-

ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Available at: [Link] [Accessed January 17, 2026].

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link] [Accessed January 17, 2026].

-

Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link] [Accessed January 17, 2026].

-

MDPI. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link] [Accessed January 17, 2026].

-

National Center for Biotechnology Information. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Available at: [Link] [Accessed January 17, 2026].

-

ResearchGate. Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles | Request PDF. Available at: [Link] [Accessed January 17, 2026].

-

CoLab. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Available at: [Link] [Accessed January 17, 2026].

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link] [Accessed January 17, 2026].

-

ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3.... Available at: [Link] [Accessed January 17, 2026].

-

Chegg. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. Available at: [Link] [Accessed January 17, 2026].

- Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

OIRC. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available at: [Link] [Accessed January 17, 2026].

- Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

-

National Center for Biotechnology Information. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem. Available at: [Link] [Accessed January 17, 2026].

-

Organic Syntheses. 2 - Organic Syntheses Procedure. Available at: [Link] [Accessed January 17, 2026].

-

ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link] [Accessed January 17, 2026].

- Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

-

Organic Syntheses. m-CHLOROSTYRENE - Organic Syntheses Procedure. Available at: [Link] [Accessed January 17, 2026].

- Google Patents. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol.

- Google Patents. (12) United States Patent.

- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. ajrconline.org [ajrconline.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. flore.unifi.it [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. biosynth.com [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chlorostyrene synthesis - chemicalbook [chemicalbook.com]

- 12. CAS 2788-86-5: 4-Chlorostyrene oxide | CymitQuimica [cymitquimica.com]

- 13. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]

- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]

- 19. Page loading... [wap.guidechem.com]

- 20. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 21. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]

- 22. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. youtube.com [youtube.com]

- 27. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 28. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of the Acyl Chloride Group in Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core in Modern Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry and materials science.[1][2] Their unique electronic properties and versatile reactivity make them ideal scaffolds for designing novel therapeutic agents and functional materials.[3][4] The introduction of an acyl chloride group onto the isoxazole ring dramatically enhances its synthetic utility, providing a highly reactive handle for a wide array of chemical transformations. This guide offers a comprehensive exploration of the reactivity of the acyl chloride group in isoxazoles, focusing on the underlying principles that govern their behavior and providing practical insights for their application in research and development.

Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring is a key component in several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin. The reactivity of isoxazole acyl chlorides is central to the synthesis of many of these complex molecular architectures.

Synthesis of Isoxazole Acyl Chlorides: Activating the Carboxylic Acid

The most common and direct method for the synthesis of isoxazole acyl chlorides is the reaction of the corresponding isoxazole carboxylic acid with a chlorinating agent. The choice of reagent is critical and depends on the overall stability of the isoxazole derivative and the presence of other sensitive functional groups.

Commonly used chlorinating agents include:

-

Thionyl chloride (SOCl₂): A widely used and effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[5][6]

-

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF) for milder reaction conditions, which is particularly useful for substrates with acid-sensitive groups.[7]

-

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (PCl₃): Stronger chlorinating agents that are also effective but may lead to side reactions with certain substrates.[5][6]

The general mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves the initial formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride.[8]

Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

A notable example is the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, a key intermediate in the production of the antibiotic Cloxacillin.[9]

Materials:

-

3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid

-

Thionyl chloride (SOCl₂) or an alternative chlorinating agent like bis(trichloromethyl) carbonate[9]

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Catalyst (if using an alternative agent)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid in the chosen anhydrous solvent.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux, depending on the reactivity of the starting material and the chlorinating agent) for a period of 1 to 10 hours.[9]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, remove the excess chlorinating agent and solvent under reduced pressure.

-

The resulting crude isoxazole acyl chloride can be used directly in the next step or purified by distillation or crystallization if necessary.

Safety Note: Acyl chlorides are highly reactive and moisture-sensitive compounds. They are corrosive and can cause severe skin burns and eye damage.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

The Heart of Reactivity: Nucleophilic Acyl Substitution

The chemistry of isoxazole acyl chlorides is dominated by nucleophilic acyl substitution reactions.[11][12] The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This makes it a prime target for attack by a wide range of nucleophiles.[8][13]

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[14]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[14]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. study.com [study.com]

- 9. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 10. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

molecular structure of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride: Structure, Synthesis, and Application

Foreword: The Architectural Significance of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring system stands as a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions make it a versatile building block for creating molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide focuses on a particularly valuable derivative: 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride. The strategic placement of a reactive carbonyl chloride group on this scaffold transforms it into a powerful intermediate, enabling chemists to readily construct complex molecular architectures and explore new chemical space in the quest for novel therapeutics and advanced materials.

Molecular Identity and Physicochemical Profile

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a bifunctional organic compound characterized by a stable isoxazole core substituted with a 4-chlorophenyl group at the C5 position and a highly reactive acyl chloride at the C3 position. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride | N/A |

| CAS Number | 50872-45-2 | [4] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | Inferred from structure |

| Molecular Weight | 242.06 g/mol | Inferred from structure |

| Physical Form | Solid (Typical for similar structures) | N/A |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl | N/A |

| InChI Key | Inferred from structure | N/A |

The presence of the aromatic chlorophenyl group and the polar carbonyl chloride imparts a degree of lipophilicity, while the isoxazole ring contributes to the molecule's overall rigidity and electronic profile.

Structural Visualization

The 2D structure of the molecule highlights the key functional components.

Caption: 2D structure of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride.

Elucidation of Molecular Structure: A Spectroscopic Perspective

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct signals. A singlet for the proton at the C4 position of the isoxazole ring (typically δ 6.8-7.5 ppm) is a key identifier.[5] The 4-chlorophenyl group will present as a pair of doublets (an AA'BB' system) in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of para-substitution.

-

¹³C NMR : The carbon spectrum would reveal a signal for the carbonyl carbon around 160-165 ppm. Carbons of the isoxazole ring would appear between δ 95-170 ppm.[5] The carbons of the chlorophenyl ring would also be evident in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band between 1750-1800 cm⁻¹ is the hallmark of the C=O stretch in an acyl chloride. Other expected peaks include C=N and C=C stretching vibrations from the isoxazole and phenyl rings (approx. 1500-1650 cm⁻¹) and a C-Cl stretching band (approx. 700-800 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) cluster corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing a definitive signature for the molecular formula. Key fragmentation would likely involve the loss of the -COCl group.

Synthesis and Chemical Reactivity

The synthesis of this key intermediate is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The primary goal is the construction of the substituted isoxazole carboxylic acid, which is then converted to the highly reactive carbonyl chloride.

Synthetic Pathway

A common and effective route begins with the synthesis of the precursor acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.[6] This is often achieved via a [3+2] cycloaddition reaction or condensation chemistry, followed by chlorination of the carboxylic acid.

Caption: General synthetic workflow for the target molecule.

Protocol: Chlorination of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

-

Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as toluene or dichloromethane.

-

Reagent Addition : Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours, monitoring the reaction by TLC or observing the cessation of gas (HCl, SO₂) evolution. The solid carboxylic acid will typically dissolve as it converts to the soluble carbonyl chloride.

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The crude product can be purified by recrystallization from an anhydrous solvent like hexane or by distillation under high vacuum if applicable.

Causality behind choices : Thionyl chloride is a classic and efficient reagent for this transformation. Its byproducts (HCl and SO₂) are gaseous, which simplifies purification as they are easily removed. Anhydrous conditions are critical because the carbonyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.

Reactivity Profile

The synthetic utility of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride stems almost entirely from the high reactivity of the acyl chloride functional group. It is an excellent electrophile, readily undergoing nucleophilic acyl substitution.

Caption: Key reactivity pathways with common nucleophiles.

-

Reaction with Amines : Forms stable amide bonds, a cornerstone of peptide synthesis and the construction of many drug molecules.

-

Reaction with Alcohols : Yields esters, which can act as prodrugs or modify the pharmacokinetic properties of a molecule.

-

Hydrolysis : Reacts with water, even atmospheric moisture, to regenerate the parent carboxylic acid. This necessitates careful handling and storage under anhydrous conditions.

The isoxazole ring itself is generally stable under the conditions used for acylation reactions. However, the N-O bond is susceptible to cleavage under certain reductive conditions, a property that can be exploited in more complex synthetic strategies to yield enaminones.[3]

Applications in Research and Development

This molecule is not an end product but a high-value intermediate for accessing a wide range of more complex structures. Its applications are primarily centered in pharmaceutical and agrochemical research.[7]

-

Drug Discovery Scaffold : The isoxazole core is present in numerous approved drugs.[1] This carbonyl chloride allows for the rapid synthesis of libraries of novel amide and ester derivatives. Researchers can attach various side chains to probe structure-activity relationships (SAR) for targets such as kinases, proteases, and GPCRs. The 4-chlorophenyl moiety is a common feature in bioactive molecules, often enhancing binding affinity through halogen bonding or by occupying hydrophobic pockets in target proteins.

-

Agrochemical Synthesis : Similar to pharmaceuticals, the isoxazole scaffold is used in the development of modern herbicides and fungicides.[7] This intermediate provides a direct route to test new derivatives for enhanced potency and selectivity in crop protection.

-

Material Science : The rigid, aromatic nature of the core structure makes it a candidate for incorporation into advanced polymers or functional materials where specific electronic or physical properties are desired.[7]

Safety and Handling

As with all reactive acyl chlorides, 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride must be handled with appropriate caution.

-

Hazard Class : Corrosive. Causes severe skin burns and eye damage.[8][9]

-

Reactivity Hazards : Reacts violently with water and other protic nucleophiles. It is moisture-sensitive.

-

Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.

Conclusion

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a quintessential example of a strategic molecular building block. Its structure, confirmed by modern spectroscopic methods, combines the stable, biologically relevant isoxazole-chlorophenyl core with a highly versatile carbonyl chloride handle. This design allows researchers in drug discovery and materials science to efficiently and systematically synthesize novel compounds for a vast array of applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its synthetic potential to drive innovation.

References

-

Supporting Information for a chemical synthesis paper. Available from: [Link].

-

Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2, 2023. Available from: [Link].

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link].

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available from: [Link].

-

PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available from: [Link].

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link].

-

A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Available from: [Link].

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link].

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available from: [Link].

-

Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). Available from: [Link].

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link].

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. 50872-45-2|5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. Isoxazole-5-carbonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Leveraging 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride: A Versatile Synthon for Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility allow for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This technical guide focuses on a particularly valuable derivative, 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride . We will explore its synthesis, reactivity, and profound potential as a building block for creating diverse chemical libraries aimed at novel therapeutic agent discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this versatile intermediate.

The Isoxazole Scaffold: A Foundation of Bioactivity

The isoxazole moiety is a cornerstone of modern drug design. Its five-membered ring, containing adjacent nitrogen and oxygen atoms, is electron-rich and aromatic in nature.[3][5] This structure is not only relatively stable but also capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and hydrophobic interactions.[6]

The significance of the isoxazole scaffold is underscored by its incorporation into several FDA-approved drugs, demonstrating its clinical relevance and favorable pharmacokinetic properties.[3][6] The ability to readily modify the substituents on the isoxazole ring allows chemists to fine-tune the pharmacological profile of lead compounds, enhancing potency and reducing toxicity.[4][5]

Key Attributes of the Isoxazole Ring in Drug Design:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.

-

Bioisosteric Replacement: Isoxazoles can serve as effective bioisosteres for other functional groups, like amides or esters, helping to improve oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

-

Synthetic Accessibility: Advances in synthetic chemistry have made the creation of diverse isoxazole derivatives highly efficient, facilitating the rapid exploration of chemical space.[1][2]

Dissecting the Core Molecule: 5-(4-Chlorophenyl)isoxazole-3-carbonyl Chloride

The title compound is a purpose-built intermediate for medicinal chemistry, with each component playing a critical role.

-

5-(4-Chlorophenyl) Group: The phenyl ring at the 5-position provides a large, hydrophobic surface for potential van der Waals or π-stacking interactions within a protein's binding pocket. The para-chloro substituent is particularly significant. As a small halogen, it is an electron-withdrawing group that can alter the electronic properties of the entire molecule.[7] Furthermore, the chlorine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug-receptor binding.

-

Isoxazole Core: As discussed, this central scaffold provides a stable, planar framework and contributes to the overall electronic and pharmacokinetic profile of the resultant derivatives.

-

3-Carbonyl Chloride Group: This is the reactive handle of the molecule. The acyl chloride is a highly electrophilic functional group, making it an excellent synthon for forming new covalent bonds. It reacts readily with a wide array of nucleophiles—such as amines, alcohols, and thiols—to generate stable amides, esters, and thioesters, respectively. This reactivity is the key to its utility in building chemical libraries for high-throughput screening.

Synthetic Pathways and Methodologies

The primary route to obtaining 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride involves the synthesis of its carboxylic acid precursor, followed by conversion to the more reactive acyl chloride.

Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

The precursor acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (CAS No. 33282-22-3), is a stable, solid compound.[8][9] While several synthetic routes to substituted isoxazoles exist, a common and reliable method involves the cycloaddition of a nitrile oxide with an alkyne. A practical laboratory-scale synthesis can be conceptualized as follows:

Caption: Synthetic pathway to the carboxylic acid precursor.

Protocol: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid to the highly reactive 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

WARNING: This reaction should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).

Materials:

-

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Step-by-Step Protocol:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry (approx. 5-10 mL per gram of acid).

-

Catalyst: Add a single drop of DMF as a catalyst.

-

Reagent Addition: Slowly add thionyl chloride (approx. 2.0-3.0 eq) to the stirred slurry at room temperature. Gas evolution (HCl, SO₂) will be observed.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride.

-

Purification: The product is often used directly in the next step due to its reactivity. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent like hexanes.

Potential Applications in Medicinal Chemistry

The primary utility of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride is as a scaffold for generating libraries of amide derivatives. This approach allows for systematic exploration of structure-activity relationships (SAR).[7][10]

General Workflow for Library Synthesis and Screening

The process follows a logical progression from chemical synthesis to biological evaluation.

Caption: Drug discovery workflow using the isoxazole synthon.

Therapeutic Targets and Rationale

Given the broad bioactivity of isoxazoles, derivatives from this core synthon could be explored in several therapeutic areas.[1][3][5]

-

Oncology: Many small molecule kinase inhibitors feature heterocyclic cores. The isoxazole scaffold could be used to target various kinases implicated in cancer progression. The amide linkage formed can act as a crucial hydrogen bond donor/acceptor, mimicking interactions of the native ATP ligand.[11]

-

Anti-inflammatory: Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, have proven anti-inflammatory activity.[3] New amides could be screened against targets like COX enzymes, lipoxygenases, or pro-inflammatory cytokine pathways.

-

Antimicrobial Agents: The isoxazole ring is present in antibiotics like sulfamethoxazole.[3] Novel derivatives can be synthesized and tested against a panel of pathogenic bacteria and fungi, potentially overcoming existing resistance mechanisms.

Illustrative Structure-Activity Relationship (SAR) Table

To guide library design, a hypothetical SAR study can be envisioned. By reacting the core acyl chloride with various anilines, one could probe the effect of substitutions on the second phenyl ring.

| Compound ID | R Group (on Amine) | Target X IC₅₀ (µM) [Hypothetical] | Rationale for Choice |